![molecular formula C22H34BrN B14609199 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine CAS No. 60601-78-7](/img/structure/B14609199.png)
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 3-bromophenylpropyl bromide under basic conditions, followed by the introduction of the cyclohexylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Introduction of azide or thiol groups.
科学的研究の応用
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to aromatic pockets in proteins, while the piperidine ring can interact with amine-binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-[2-(3-Chlorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Fluorophenyl)propyl]-2-(2-cyclohexylethyl)piperidine
- 1-[2-(3-Methylphenyl)propyl]-2-(2-cyclohexylethyl)piperidine
Uniqueness
1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can lead to distinct biological activities and applications.
特性
CAS番号 |
60601-78-7 |
|---|---|
分子式 |
C22H34BrN |
分子量 |
392.4 g/mol |
IUPAC名 |
1-[2-(3-bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine |
InChI |
InChI=1S/C22H34BrN/c1-18(20-10-7-11-21(23)16-20)17-24-15-6-5-12-22(24)14-13-19-8-3-2-4-9-19/h7,10-11,16,18-19,22H,2-6,8-9,12-15,17H2,1H3 |
InChIキー |
GGCLTTQLZNNMJJ-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCCC1CCC2CCCCC2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)
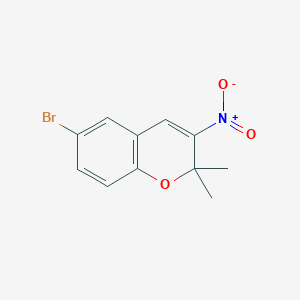
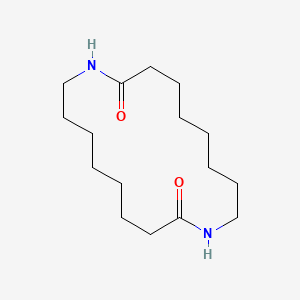
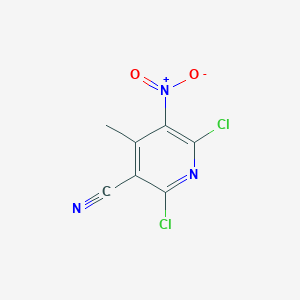

![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

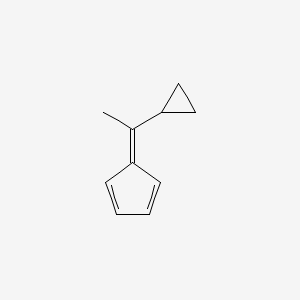
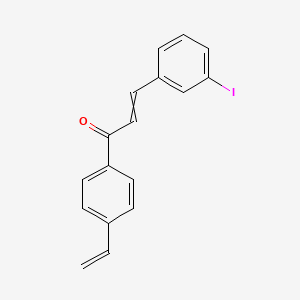


![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

